4-(Trifluoromethyl)nicotinamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O/c8-7(9,10)5-1-2-12-3-4(5)6(11)13/h1-3H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUIWZYBJXUPIKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382187 | |

| Record name | 4-Trifluoromethylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158062-71-6 | |

| Record name | 4-Trifluoromethylnicotinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158062-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Trifluoromethylnicotinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158062716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Trifluoromethylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethyl)nicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TRIFLUOROMETHYLNICOTINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4346BHK4MJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Trifluoromethyl)nicotinamide (CAS: 158062-71-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethyl)nicotinamide, with the CAS number 158062-71-6, is a pyridinecarboxamide derivative that has garnered attention primarily as the active metabolite of the insecticide flonicamid.[1][2] Its structural resemblance to nicotinamide, a key precursor in the NAD⁺ salvage pathway, suggests a potential, yet underexplored, role in modulating cellular metabolism, particularly through the inhibition of nicotinamide phosphoribosyltransferase (NAMPT). This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and biological activity of this compound. It further delves into its potential as a NAMPT inhibitor, offering detailed experimental protocols for its investigation and outlining the critical NAMPT signaling pathway. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and use in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 158062-71-6 | [2] |

| Molecular Formula | C₇H₅F₃N₂O | [2] |

| Molecular Weight | 190.12 g/mol | [2] |

| IUPAC Name | 4-(trifluoromethyl)pyridine-3-carboxamide | [2] |

| Synonyms | Flumetnicam, 4-Trifluoromethyl-3-pyridinecarboxamide, TFNA-AM | [2][3] |

| Melting Point | 165 °C | [4] |

| Boiling Point (Predicted) | 292.0 ± 40.0 °C | [4] |

| Density (Predicted) | 1.409 ± 0.06 g/cm³ | [4] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [4] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [4] |

Synthesis and Purification

The synthesis of this compound can be achieved through the hydrolysis of its precursor, 4-(trifluoromethyl)nicotinonitrile. A general laboratory-scale synthesis protocol is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-(Trifluoromethyl)nicotinonitrile

-

Sodium hydroxide (NaOH)

-

Methanol

-

Hexane

-

Acetone

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

To a solution of 3-[(4,4,4-trifluoro-3-oxo-1-butenyl)amino]-2-propenenitrile in methanol, add sodium hydroxide.

-

Heat the reaction mixture to reflux for 6 hours.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC).

-

Upon completion, concentrate the mixture under reduced pressure to remove the solvent.

-

Purify the resulting residue by silica gel column chromatography using a hexane/acetone (1:1, v/v) eluent system to afford this compound.

-

Characterize the final product using techniques such as ¹H-NMR. For example, in DMSO-d6, the expected peaks are: δ 8.89 (1H, d, J = 5.1 Hz), 8.82 (1H, s), 8.18 (1H, brs), 7.85 (1H, brs), 7.81 (1H, d, J = 5.1 Hz).[5]

Biological Activity and Mechanism of Action

Known Activity as an Insecticide Metabolite

This compound is the biologically active metabolite of the insecticide flonicamid.[1] In insects, it acts as a chordotonal organ modulator.[1] Its mechanism involves disrupting the function of these sensory organs, which are crucial for hearing, balance, and spatial orientation in insects.[3] This disruption of sensory input leads to a cessation of feeding and ultimately, death of the insect.[6] While the precise molecular target is still under investigation, it is known to act upstream of the Transient Receptor Potential Vanilloid (TRPV) channels.[1]

Potential as a NAMPT Inhibitor in Drug Development

The structural similarity of this compound to nicotinamide, the natural substrate of nicotinamide phosphoribosyltransferase (NAMPT), positions it as a potential inhibitor of this key enzyme. NAMPT is the rate-limiting enzyme in the NAD⁺ salvage pathway, which is critical for maintaining cellular NAD⁺ levels.[7] NAD⁺ is an essential coenzyme for numerous cellular processes, including energy metabolism, DNA repair, and signaling.[7]

Cancer cells, with their high metabolic and proliferative rates, are particularly dependent on the NAD⁺ salvage pathway, making NAMPT an attractive target for cancer therapy.[7] Inhibition of NAMPT leads to NAD⁺ depletion, resulting in energy crisis and cell death in cancer cells.[7][8]

While direct experimental evidence and quantitative data (e.g., IC₅₀ values) for the inhibition of NAMPT by this compound are not yet available in the public domain, its potential in this area warrants further investigation. The following sections provide detailed protocols for assessing its activity as a NAMPT inhibitor.

Experimental Protocols for Investigating NAMPT Inhibition

Biochemical NAMPT Inhibition Assay (Fluorometric)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of NAMPT.

Principle:

This is a coupled enzyme assay. NAMPT converts nicotinamide and PRPP to nicotinamide mononucleotide (NMN). NMN is then converted to NAD⁺ by NMNAT. The resulting NAD⁺ is used by a dehydrogenase to reduce a substrate, producing a fluorescent signal that is proportional to NAMPT activity.

Materials:

-

Recombinant human NAMPT enzyme

-

Nicotinamide (substrate)

-

5-Phosphoribosyl-1-pyrophosphate (PRPP) (co-substrate)

-

Nicotinamide mononucleotide adenylyltransferase (NMNAT)

-

A suitable dehydrogenase and its substrate (e.g., alcohol dehydrogenase and ethanol)

-

Assay buffer

-

This compound (test compound)

-

Known NAMPT inhibitor (e.g., FK866) as a positive control

-

96-well or 384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In the wells of a microplate, add the NAMPT enzyme, followed by the test compound dilutions. Include wells with no inhibitor (positive control) and wells with no enzyme (background).

-

Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a master mix containing nicotinamide, PRPP, NMNAT, the dehydrogenase, and its substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Cellular NAMPT Inhibition Assay (Cell Viability)

This assay assesses the effect of the compound on the viability of cancer cells that are dependent on the NAMPT pathway.

Principle:

Inhibition of NAMPT in cancer cells leads to NAD⁺ depletion and subsequent cell death. Cell viability can be measured using various methods, such as the MTT or CellTiter-Glo® assay.

Materials:

-

Cancer cell line known to be sensitive to NAMPT inhibition (e.g., A2780 ovarian cancer cells)

-

Cell culture medium and supplements

-

This compound

-

Known NAMPT inhibitor (positive control)

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

96-well clear or opaque plates

-

Plate reader (spectrophotometer or luminometer)

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Treat the cells with the compound dilutions and incubate for a period that allows for NAD⁺ depletion and subsequent effects on viability (e.g., 72-96 hours).

-

At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate as required by the assay protocol.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percent viability for each concentration and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate the NAMPT-mediated NAD⁺ salvage pathway and a general workflow for screening potential NAMPT inhibitors.

References

- 1. Flonicamid metabolite 4-trifluoromethylnicotinamide is a chordotonal organ modulator insecticide† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Trifluoromethylnicotinamide | C7H5F3N2O | CID 2782643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. WO2018132372A1 - Small molecule activators of nicotinamide phosphoribosyltransferase (nampt) and uses thereof - Google Patents [patents.google.com]

- 6. brewingscience.de [brewingscience.de]

- 7. NAD+ salvage pathway in cancer metabolism and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethyl)nicotinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)nicotinamide, also known as TFNA-AM, is a key metabolite of the insecticide Flonicamid.[1][2][3] Flonicamid itself is a pro-insecticide, meaning it is converted into its active form, TFNA-AM, within the target organism.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, essential for its study and application in research and development.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below, providing a clear reference for researchers. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.

| Property | Value | Source(s) |

| IUPAC Name | 4-(Trifluoromethyl)pyridine-3-carboxamide | N/A |

| CAS Number | 158062-71-6 | [4] |

| Molecular Formula | C₇H₅F₃N₂O | [4] |

| Molecular Weight | 190.12 g/mol | [4] |

| Appearance | White to Off-White Solid | [4] |

| Melting Point | 165 °C | [4] |

| Boiling Point (Predicted) | 292.0 ± 40.0 °C | [4] |

| Density (Predicted) | 1.409 ± 0.06 g/cm³ | [4] |

| Water Solubility (Calculated) | 4.4 mg/L at 20 °C | N/A |

| Solubility in Organic Solvents | Slightly soluble in DMSO and Methanol | [4] |

| pKa (Pyridine group) | 3.39 | N/A |

| logP (octanol-water partition coefficient) at pH 7 | 0.48 | N/A |

| SMILES | O=C(N)c1c(ncc)C(F)(F)F | N/A |

| InChI | InChI=1S/C7H5F3N2O/c8-7(9,10)5-1-2-12-3-4(5)6(11)13/h1-3H,(H2,11,13) | N/A |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on established analytical techniques and can be adapted for specific laboratory settings.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Procedure:

-

A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of approximately 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range. For a pure compound, this range is typically narrow.

Solubility Determination (Shake-Flask Method)

The solubility of this compound in a given solvent can be determined using the shake-flask method, which is considered the gold standard.[5][6]

Procedure:

-

An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, DMSO, methanol) in a sealed flask.

-

The flask is agitated in a constant temperature bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle.

-

A sample of the supernatant is carefully withdrawn and filtered to remove any suspended solid particles.

-

The concentration of this compound in the clear filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The solubility is expressed as the concentration of the saturated solution (e.g., in mg/L or mol/L).

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of the pyridine moiety in this compound can be determined by potentiometric titration.[7][8]

Procedure:

-

A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol to ensure solubility.

-

The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a stirrer.

-

A standardized solution of a strong acid (e.g., HCl) is incrementally added to the solution using a burette.

-

The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

A titration curve is generated by plotting the pH of the solution against the volume of titrant added.

-

The pKa value is determined from the pH at the half-equivalence point of the titration curve.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) of this compound is determined using the shake-flask method.[5][9]

Procedure:

-

A solution of this compound of known concentration is prepared in either n-octanol or water (pre-saturated with the other phase).

-

Equal volumes of this solution and the other immiscible phase (water or n-octanol, respectively, also pre-saturated) are added to a separatory funnel.

-

The funnel is shaken vigorously for a set period to allow for the partitioning of the analyte between the two phases and then left to stand for the phases to separate completely.

-

A sample is carefully taken from both the aqueous and the n-octanol layers.

-

The concentration of this compound in each phase is determined using a suitable analytical technique like HPLC-UV.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Purity Analysis (High-Performance Liquid Chromatography - HPLC)

The purity of a this compound sample can be assessed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[10][11][12]

Procedure:

-

Mobile Phase Preparation: A suitable mobile phase is prepared, for example, a gradient mixture of acetonitrile and water containing a small amount of an acid like formic acid to ensure good peak shape.[11]

-

Standard and Sample Preparation: A standard solution of this compound of known concentration is prepared in a suitable solvent (e.g., acetonitrile/water mixture). The sample to be analyzed is also dissolved in the same solvent.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.[11][12]

-

Flow Rate: A constant flow rate (e.g., 1.0 mL/min) is maintained.[12]

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 260 nm).

-

Injection Volume: A fixed volume of the standard and sample solutions is injected into the HPLC system.

-

-

Data Analysis: The chromatograms of the standard and the sample are recorded. The purity of the sample is determined by comparing the area of the main peak corresponding to this compound to the total area of all peaks in the chromatogram, expressed as a percentage.

Biological Activity and Signaling Pathway

This compound is the biologically active metabolite of the insecticide Flonicamid.[1] Flonicamid itself is a pro-insecticide that undergoes metabolic conversion to TFNA-AM in insects.[1] TFNA-AM then acts as a potent modulator of chordotonal organs, which are mechanosensory organs in insects responsible for hearing, balance, and spatial orientation.[1][13][14]

The mechanism of action involves the inhibition of the enzyme nicotinamidase by TFNA-AM within the chordotonal stretch-receptor neurons.[15] This inhibition leads to an accumulation of nicotinamide, which in turn disrupts the normal function of these sensory organs.[15][16] The disruption of chordotonal organ function leads to a rapid cessation of feeding and ultimately the death of the insect due to starvation.[13]

Caption: Metabolic conversion of Flonicamid to its active form, TFNA-AM.

Caption: Mechanism of action of TFNA-AM on insect chordotonal organs.

Conclusion

This technical guide provides a detailed summary of the physicochemical properties, analytical methodologies, and biological mode of action of this compound. The organized data and protocols are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, toxicology, and drug development, facilitating further investigation and application of this important molecule.

References

- 1. Flonicamid metabolite 4-trifluoromethylnicotinamide is a chordotonal organ modulator insecticide† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fao.org [fao.org]

- 3. Flonicamid | C9H6F3N3O | CID 9834513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Efficient Biodegradation of the Neonicotinoid Insecticide Flonicamid by Pseudaminobacter salicylatoxidans CGMCC 1.17248: Kinetics, Pathways, and Enzyme Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. LogP / LogD shake-flask method [protocols.io]

- 10. agilent.com [agilent.com]

- 11. Simultaneous determination of flonicamid and its metabolites in vegetables using QuEChERS and reverse-phase liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid | International Journal of Pharmacy Research & Technology (IJPRT) [ijprt.org]

- 13. irac-online.org [irac-online.org]

- 14. researchgate.net [researchgate.net]

- 15. An insecticide target in mechanoreceptor neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nicotinamide is an endogenous modulator of insect chordotonal organs [morressier.com]

Technical Guide: Physicochemical Properties of 4-(Trifluoromethyl)nicotinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting and boiling points of 4-(Trifluoromethyl)nicotinamide, a key metabolite of the insecticide Flonicamid. This document outlines the physicochemical data, experimental protocols for its determination, and a relevant synthetic pathway.

Core Physicochemical Data

The melting and boiling points are critical parameters for the characterization and quality control of this compound in research and development settings.

| Property | Value | Notes |

| Melting Point | 165 °C | |

| Boiling Point | 292.0 ± 40.0 °C | Predicted |

Table 1: Quantitative Physicochemical Data for this compound.[1][2][3]

Experimental Protocols

Accurate determination of melting and boiling points is fundamental for compound identification and purity assessment. Below are detailed standard laboratory protocols for these measurements.

Melting Point Determination (Capillary Method)

This method is widely used for its accuracy and requirement of a minimal sample amount.[4][5][6]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample until a small amount of solid is forced into the tube. Tap the sealed end of the tube on a hard surface to pack the solid into the bottom. Repeat this process until the packed sample height is 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.

-

Accurate Determination: For a precise measurement, set the heating rate to 1-2 °C per minute. Begin heating and observe the sample through the magnifying lens.

-

Recording the Melting Range: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). A pure compound will have a sharp melting range of 1-2 °C.

Boiling Point Determination (Thiele Tube Method)

This micro-scale method is suitable for determining the boiling point of small quantities of liquid.[7][8] Since this compound is a solid at room temperature, it would first need to be melted to apply a boiling point determination method.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner)

-

Mineral oil

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

Sample Preparation: Place a small amount of the this compound sample into the small test tube.

-

Capillary Tube Insertion: Place the capillary tube, with the sealed end pointing up, into the test tube containing the sample.

-

Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly into the Thiele tube containing mineral oil, making sure the oil level is above the side arm to allow for proper convection. Gently heat the side arm of the Thiele tube with a heat source.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a continuous and rapid stream of bubbles is observed.

-

Recording the Boiling Point: Turn off the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube.

Synthetic Pathway

This compound can be synthesized from its corresponding carboxylic acid, 4-(Trifluoromethyl)nicotinic acid. This transformation is a fundamental reaction in organic chemistry and is relevant to the production of this compound for research purposes.

Caption: Synthesis of this compound from its carboxylic acid precursor.

References

- 1. This compound | 158062-71-6 [chemicalbook.com]

- 2. This compound CAS#: 158062-71-6 [m.chemicalbook.com]

- 3. This compound CAS#: 158062-71-6 [amp.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Determination of Melting Point [wiredchemist.com]

- 6. westlab.com [westlab.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chymist.com [chymist.com]

Solubility and Mechanistic Insights of 4-(Trifluoromethyl)nicotinamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)nicotinamide, a primary metabolite of the insecticide Flonicamid, is a compound of significant interest in the fields of agrochemistry and neurobiology.[1] Understanding its solubility in common laboratory solvents is crucial for the design and execution of in vitro and in vivo studies, including compound screening, formulation development, and mechanistic assays. This technical guide provides a comprehensive overview of the solubility of this compound in dimethyl sulfoxide (DMSO) and methanol, outlines a detailed experimental protocol for solubility determination, and presents a visualization of its proposed signaling pathway.

Data Presentation: Solubility of this compound and Related Compounds

| Compound | Solvent | Temperature (°C) | Solubility | Data Type |

| This compound | DMSO | Not Specified | Slightly Soluble [2][3] | Qualitative |

| This compound | Methanol | Not Specified | Slightly Soluble [2][3] | Qualitative |

| Flonicamid (Parent Compound) | Methanol | 20 | 104.3 g/L | Quantitative[4] |

| 4-(Trifluoromethyl)nicotinic acid | DMSO | Not Specified | ~10 mg/mL | Quantitative[5] |

This table summarizes the available solubility data. The qualitative data for the target compound suggests limited solubility, while quantitative data for related compounds are provided for reference.

Experimental Protocol: Determination of Thermodynamic Solubility by HPLC

The following protocol describes a general method for determining the thermodynamic solubility of this compound in DMSO and methanol using High-Performance Liquid Chromatography (HPLC). This method is adapted from established practices for solubility assessment of organic compounds.

1. Materials and Reagents:

-

This compound (solid, high purity)

-

DMSO (HPLC grade)

-

Methanol (HPLC grade)

-

Deionized water (18 MΩ·cm)

-

Acetonitrile (HPLC grade)

-

Formic acid (or other suitable modifier, optional)

-

HPLC vials with caps

-

Microcentrifuge tubes

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

HPLC system with a UV detector and a suitable C18 column

2. Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations spanning the expected solubility range.

3. Sample Preparation (Equilibrium Method):

-

Add an excess amount of solid this compound to a series of HPLC vials or microcentrifuge tubes.

-

To each vial, add a precise volume of the test solvent (DMSO or methanol).

-

Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Shake the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

4. Sample Processing:

-

After incubation, visually inspect the samples to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed (e.g., 10,000 x g) for a set time (e.g., 15 minutes) to pellet the excess solid.

-

Carefully collect an aliquot of the supernatant without disturbing the pellet.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent (compatible with the mobile phase) to bring the concentration within the range of the calibration curve.

5. HPLC Analysis:

-

Set up the HPLC system with a suitable mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid) and a C18 column.

-

Set the UV detector to a wavelength where this compound has maximum absorbance.

-

Inject the prepared calibration standards to generate a standard curve (Peak Area vs. Concentration).

-

Inject the diluted, filtered samples from the solubility experiment.

6. Data Analysis:

-

Determine the peak area of this compound in the sample chromatograms.

-

Using the linear regression equation from the calibration curve, calculate the concentration of the diluted sample.

-

Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the original solvent (DMSO or methanol).

Mandatory Visualization: Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for this compound and a generalized workflow for its solubility determination.

References

Spectroscopic and Spectrometric Characterization of 4-(Trifluoromethyl)nicotinamide: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of 4-(Trifluoromethyl)nicotinamide, a significant metabolite of the insecticide flonicamid. The document is intended for researchers, scientists, and professionals in the fields of drug development, pesticide analysis, and chemical synthesis. It offers a comprehensive overview of the compound's ¹H-NMR and mass spectrometry data, complete with detailed experimental protocols and data visualization to facilitate a thorough understanding of its structural properties.

Introduction

This compound is a key metabolite in the degradation pathway of flonicamid, a pyridine-based insecticide. Its characterization is crucial for metabolic studies, residue analysis, and understanding the environmental fate of the parent compound. This guide presents a consolidated resource of its spectroscopic and spectrometric data.

¹H-NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H-NMR spectrum of this compound provides distinct signals corresponding to the protons in its aromatic and amide moieties.

¹H-NMR Data Summary

The following table summarizes the key ¹H-NMR data for this compound.

| Chemical Shift (δ) ppm | Multiplicity | Integration (Number of Protons) | Coupling Constant (J) Hz | Assignment |

| 8.89 | Doublet (d) | 1H | 5.1 | Pyridine Ring Proton |

| 8.82 | Singlet (s) | 1H | - | Pyridine Ring Proton |

| 8.18 | Broad Singlet (brs) | 1H | - | Amide Proton (-NH) |

| 7.85 | Broad Singlet (brs) | 1H | - | Amide Proton (-NH) |

| 7.81 | Doublet (d) | 1H | 5.1 | Pyridine Ring Proton |

Data acquired in DMSO-d₆ at 200 MHz.[1]

Experimental Protocol: ¹H-NMR Spectroscopy

A general protocol for the acquisition of ¹H-NMR spectra of organic compounds like this compound is outlined below.

Instrumentation: A 200 MHz (or higher field) Nuclear Magnetic Resonance spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Solvent: DMSO-d₆.

-

Temperature: 298 K (25 °C).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A spectral width of 0-12 ppm is typically sufficient for most organic compounds.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) as a reference.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.

Mass Spectrometry Data

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.

Mass Spectrometry Data Summary

The mass spectral data for this compound is available through the mzCloud database. The data typically includes the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.

| Ion Type | m/z (Mass-to-Charge Ratio) |

| [M+H]⁺ | 191.05 |

| Fragment Ions | Further fragmentation data can be accessed via the mzCloud database. |

Data obtained from high-resolution mass spectrometry.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

The following provides a general procedure for the analysis of a small organic molecule like this compound using ESI-MS.

Instrumentation: A mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer).

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol. The concentration is usually in the range of 1-10 µg/mL.

-

Acidify the solution with a small amount of formic acid (e.g., 0.1% v/v) to promote protonation and the formation of [M+H]⁺ ions in positive ion mode.

Data Acquisition (Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: Typically 3-5 kV.

-

Nebulizing Gas: Nitrogen, at a pressure and flow rate optimized for stable spray.

-

Drying Gas: Nitrogen, at an elevated temperature (e.g., 200-350 °C) to facilitate desolvation.

-

Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Collision Energy (for MS/MS): If fragmentation data is desired, a precursor ion (e.g., m/z 191.05) is selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies.

Data Analysis:

-

Identify the peak corresponding to the protonated molecular ion ([M+H]⁺).

-

Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic neutral losses and fragment ions, which can be used to confirm the structure of the molecule.

Analytical Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of this compound.

Caption: Analytical workflow for this compound.

References

An In-depth Technical Guide to the Synthesis and Purification of 4-(Trifluoromethyl)nicotinamide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and purification of 4-(Trifluoromethyl)nicotinamide, a key intermediate in the development of novel insecticides and a valuable building block in medicinal chemistry. This guide includes detailed experimental protocols, quantitative data, and process workflows to support researchers in their laboratory work.

Introduction

This compound, also known as TFNA-AM, is a pyridinecarboxamide distinguished by a trifluoromethyl group at the 4-position of the pyridine ring.[1] It is a known metabolite of the insecticide Flonicamid, which exhibits a rapid inhibitory effect on aphid feeding.[2] The unique electronic properties conferred by the trifluoromethyl group make this compound a subject of interest for the synthesis of new agrochemicals and pharmaceutical agents. This document outlines established methods for its synthesis and subsequent purification.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C7H5F3N2O | [2] |

| Molecular Weight | 190.12 g/mol | [2] |

| CAS Number | 158062-71-6 | [2] |

| Melting Point | 165°C | [2] |

| Boiling Point | 292.0 ± 40.0 °C (Predicted) | [2] |

| Density | 1.409 ± 0.06 g/cm³ (Predicted) | [2] |

| Appearance | White to Off-White Solid | [2] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [2] |

Synthesis of this compound

The primary route for the synthesis of this compound involves the amidation of its corresponding carboxylic acid, 4-(Trifluoromethyl)nicotinic acid. Alternative multi-step syntheses starting from different precursors have also been reported.

Synthesis from 4-(Trifluoromethyl)nicotinic Acid

The direct conversion of 4-(Trifluoromethyl)nicotinic acid to the amide is a common and efficient method.

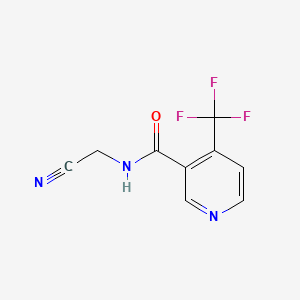

Caption: Synthesis of this compound from its corresponding acid.

Experimental Protocol:

A solution of 3 g of 4-(trifluoromethyl)-3-pyridine carboxylic acid, 6.7 ml of thionyl chloride, and 20 ml of benzene is refluxed under heating for 1.5 hours in the presence of a catalytic amount of dimethylformamide.[3] Excess thionyl chloride and benzene are then distilled off.[3] The resulting residue is dissolved in 5 ml of ethyl acetate.[3] This solution is gradually added to 10 ml of a 28% aqueous ammonia solution while cooling with ice, and the mixture is stirred at room temperature for 1 hour.[3] The precipitated solid is collected by filtration, washed with water, and dried to yield 4-(trifluoromethyl)-3-pyridinecarboxamide.[3]

Synthesis from 3-[(4,4,4-Trifluoro-3-oxo-1-butenyl)amino]-2-propenenitrile

An alternative synthesis route starts from a different precursor, as detailed below.

Experimental Protocol:

To a solution of 3-[(4,4,4-trifluoro-3-oxo-1-butenyl)amino]-2-propenenitrile (1.90 g, 10 mmol) in methanol (15 mL), sodium hydroxide (600 mg, 15 mmol) is added.[2] The reaction mixture is heated to reflux for 6 hours.[2] Upon completion, the mixture is concentrated under reduced pressure.[2]

Purification of this compound

Purification is critical to obtain a high-purity product suitable for further applications. Column chromatography is a commonly employed technique.

Caption: Purification workflow for this compound.

Experimental Protocol:

The residue obtained from the synthesis is purified by silica gel column chromatography.[2] The column is eluted with a solvent system of hexane/acetone (1:1, v/v).[2] This process affords purified this compound.[2] A yield of 65.6% (1.25 g) has been reported for this specific procedure.[2]

Synthesis of Precursor: 4-(Trifluoromethyl)nicotinic Acid

The availability of the precursor, 4-(Trifluoromethyl)nicotinic acid, is crucial. Several methods for its synthesis have been documented.

Hydrolysis of this compound

The amide can be hydrolyzed back to the carboxylic acid.

Experimental Protocol:

To a 250-mL flask, 9.5 g of this compound, 1.5 g of Pd/MCM-22 catalyst, and 40 ml of a 25% aqueous sodium hydroxide solution are added at room temperature.[4] The mixture is heated to 100 °C and reacted for 4 hours until the solid completely dissolves.[4] After cooling to room temperature, the pH is adjusted to 2 with concentrated hydrochloric acid.[4] The resulting residue is washed with water and dried to yield 4-trifluoromethylnicotinic acid as a white powdery solid.[4]

From Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate

A dehalogenation and hydrolysis approach can also be used.

Experimental Protocol:

In a 100mL three-necked flask, 5g (0.0192mol) of Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate, 0.3g of 10% Pd/C, 5.25g (0.0389mol) of CH3COONa·3H2O, and 20mL of ethanol are combined.[4][5] The flask is purged with nitrogen and then hydrogen. The reaction is stirred at room temperature for 8 hours under a hydrogen atmosphere.[4][5] The palladium on carbon is recovered by filtration and the filter cake is washed with ethanol.[4][5] The filtrate is concentrated, and 20 mL of water is added to the resulting solid.[4][5] The pH is adjusted to 2-3 with hydrochloric acid, and the product is extracted three times with ethyl acetate.[4][5] The combined organic phases are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated to yield a pale yellow solid (3.3 g, 90.4% yield).[4][5]

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

| Analytical Method | Observed Data |

| ¹H-NMR (200 MHz, DMSO-d6) | δ 8.89 (1H, d, J = 5.1 Hz), 8.82 (1H, s), 8.18 (1H, brs), 7.85 (1H, brs), 7.81 (1H, d, J = 5.1 Hz)[2] |

Conclusion

This technical guide has detailed reliable methods for the synthesis and purification of this compound, a compound of significant interest in agrochemical and pharmaceutical research. The provided protocols and data offer a solid foundation for researchers to produce this valuable intermediate with high purity and yield. Adherence to the described experimental procedures is recommended to achieve reproducible results.

References

- 1. 4-Trifluoromethylnicotinamide | C7H5F3N2O | CID 2782643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 158062-71-6 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]

- 5. 4-(Trifluoromethyl)nicotinic acid synthesis - chemicalbook [chemicalbook.com]

Commercial Suppliers and Research Applications of 4-(Trifluoromethyl)nicotinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-(Trifluoromethyl)nicotinamide (TFNA-AM), a key metabolite of the insecticide flonicamid, for research applications. It covers commercial sourcing, key chemical properties, and detailed experimental protocols for its use in studying insect neurophysiology and behavior.

Commercial Availability and Properties

This compound (CAS No. 158062-71-6) is available from several commercial suppliers catering to the research community. The compound is typically supplied as an off-white solid with a molecular weight of approximately 190.12 g/mol . Purity levels are generally high, often exceeding 95-98%. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Form |

| CymitQuimica | 158062-71-6 | C₇H₅F₃N₂O | 190.12 | N/A | Off-White |

| Simson Pharma Limited | 158062-71-6 | C₇H₅F₃N₂O | 190.12 | N/A | N/A |

| Santa Cruz Biotechnology | 158062-71-6 | C₇H₅F₃N₂O | 190.12 | ≥98% | N/A |

| Apollo Scientific | 158062-71-6 | C₇H₅F₃N₂O | 190.12 | 95% | N/A |

| Oakwood Chemical | 158062-71-6 | C₇H₅F₃N₂O | 190.13 | 98% | N/A |

Mechanism of Action: Chordotonal Organ Modulation

This compound is the biologically active metabolite of the insecticide flonicamid.[1] It functions as a potent modulator of insect chordotonal organs, which are mechanosensory organs crucial for hearing, balance, and proprioception.[1] TFNA-AM's mode of action is distinct from many other insecticides. While it produces symptoms similar to those of TRPV (Transient Receptor Potential Vanilloid) channel modulators, it does not act directly on these channels.[1] Instead, it is understood to act upstream in a signaling pathway that ultimately leads to the activation of TRPV channels, specifically the Nan-Iav heteromeric channels in insects.[1][2] This activation disrupts the normal function of chordotonal organs, leading to impaired coordination, cessation of feeding, and eventual starvation in susceptible insects.[3]

Figure 1. Proposed signaling pathway for this compound (TFNA-AM) in insect chordotonal neurons.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to investigate its effects on insects.

Aphid Feeding Bioassay

This protocol is designed to assess the anti-feeding effects of TFNA-AM on aphids using an artificial diet system.

Materials:

-

This compound (TFNA-AM)

-

Complete artificial diet for aphids

-

Sterilized 25 ml glass beakers

-

Parafilm M

-

Aphids (e.g., Myzus persicae) of mixed developmental stages

-

Fine paintbrush

-

Incubator set to appropriate conditions for the aphid species

Procedure:

-

Preparation of TFNA-AM Stock Solution: Prepare a stock solution of TFNA-AM in a suitable solvent (e.g., DMSO or acetone) at a high concentration (e.g., 1 M).

-

Preparation of Artificial Diet Sachets:

-

Prepare a series of dilutions of the TFNA-AM stock solution into the complete aphid synthetic diet to achieve the desired final concentrations (e.g., 0.001 M, 0.01 M, 0.1 M, 1 M).[4] A control diet containing the same concentration of the solvent should also be prepared.

-

Create a diet sachet by pipetting 75 µL of the prepared diet onto a piece of Parafilm M. Place a second piece of Parafilm M over the diet and gently press to create a sealed pouch.

-

Stretch the Parafilm sachet over the mouth of a sterilized 25 ml glass beaker.

-

-

Aphid Introduction:

-

Using a fine paintbrush, carefully transfer a known number of aphids (e.g., 10) of mixed developmental stages into each beaker.[4]

-

-

Incubation and Observation:

-

Place the beakers in an incubator under controlled conditions.

-

Observe the aphids at regular intervals (e.g., 12, 24, and 48 hours).[4]

-

Record the number of feeding aphids, non-feeding (walking) aphids, and any mortality. Note the presence of any nymphs produced.

-

-

Data Analysis:

-

Calculate the percentage of feeding inhibition and mortality for each concentration compared to the control.

-

Statistical analysis (e.g., ANOVA) can be used to determine significant differences between treatments.

-

Figure 2. Workflow for the aphid feeding bioassay with TFNA-AM.

Drosophila melanogaster Negative Gravitaxis Assay

This protocol assesses the effect of TFNA-AM on the motor coordination and mechanosensation of fruit flies by measuring their negative gravitaxis response.

Materials:

-

This compound (TFNA-AM)

-

Drosophila melanogaster (wild-type or specific genotypes)

-

Standard fly food

-

Negative gravitaxis assay apparatus (e.g., a set of vertically aligned vials or a countercurrent apparatus)

-

Vortex mixer or a soft pad for tapping

Procedure:

-

Fly Rearing and Treatment:

-

Rear flies on standard food containing the desired concentration of TFNA-AM. Alternatively, adult flies can be starved for a period and then fed a sucrose solution containing TFNA-AM. A control group should be reared on food containing the vehicle solvent.

-

-

Assay Preparation:

-

Transfer a set number of flies (e.g., 10-20) into the testing vials of the gravitaxis apparatus.

-

Allow the flies to acclimate for a few minutes.

-

-

Inducing Negative Gravitaxis:

-

Gently tap the vials on a soft surface or use a vortex mixer at a low setting to bring all the flies to the bottom of the vials.

-

-

Recording and Scoring:

-

Start a timer immediately after tapping.

-

Record the number of flies that climb past a certain height (e.g., 8 cm) within a specific time frame (e.g., 10-15 seconds).

-

Repeat the trial multiple times (e.g., 3-5 times) with a rest period in between each trial.

-

-

Data Analysis:

-

Calculate a performance index for each group, which could be the average percentage of flies that successfully climb in each trial.

-

Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the performance of the TFNA-AM treated group with the control group.

-

In Vivo Calcium Imaging of Insect Neurons

This protocol describes a method for imaging calcium dynamics in insect chordotonal neurons in response to TFNA-AM application, using a genetically encoded calcium indicator like GCaMP.

Materials:

-

This compound (TFNA-AM)

-

Drosophila melanogaster expressing GCaMP in chordotonal neurons (e.g., driven by a specific GAL4 line)

-

Dissection tools (fine forceps, scissors)

-

Saline solution for insects

-

Microscope with fluorescence imaging capabilities (e.g., confocal or two-photon)

-

Perfusion system for drug application

Procedure:

-

Fly Preparation and Dissection:

-

Anesthetize an adult fly expressing GCaMP in the neurons of interest.

-

Dissect the fly to expose the desired neural tissue (e.g., the antennal Johnston's organ) in a dish containing insect saline.[5] The preparation should be carefully mounted to minimize movement.

-

-

Imaging Setup:

-

Place the dissected preparation under the microscope objective.

-

Establish a stable baseline of GCaMP fluorescence in the chordotonal neurons.

-

-

TFNA-AM Application:

-

Prepare a solution of TFNA-AM in insect saline at the desired concentration.

-

Using a perfusion system, apply the TFNA-AM solution to the exposed neurons.

-

-

Image Acquisition:

-

Record the changes in GCaMP fluorescence in the neurons before, during, and after the application of TFNA-AM.[1] Acquire images at a suitable frame rate to capture the dynamics of the calcium response.

-

-

Data Analysis:

-

Measure the change in fluorescence intensity (ΔF/F₀) in regions of interest corresponding to the neuronal cell bodies.

-

Quantify the magnitude and kinetics of the calcium response to TFNA-AM.

-

Compare the responses to a vehicle control.

-

Figure 3. Workflow for in vivo calcium imaging of insect neurons with TFNA-AM.

Conclusion

This compound is a valuable research tool for investigating insect neurophysiology, particularly the function of chordotonal organs and the downstream effects on behavior. This guide provides a starting point for researchers interested in utilizing this compound, from sourcing to experimental application. The provided protocols can be adapted and optimized for specific research questions and insect species. As a key modulator of a novel insecticidal target, further research into the precise molecular interactions of TFNA-AM will continue to be an important area of study.

References

- 1. Flonicamid metabolite 4-trifluoromethylnicotinamide is a chordotonal organ modulator insecticide† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nicotinamide is an endogenous modulator of insect chordotonal organs [morressier.com]

- 3. researchgate.net [researchgate.net]

- 4. Nicotinamide Inhibits Aphid Fecundity and Impacts Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calcium Imaging of Pheromone Responses in the Insect Antennal Lobe - PMC [pmc.ncbi.nlm.nih.gov]

4-(Trifluoromethyl)nicotinamide: A Key Metabolite of the Insecticide Flonicamid

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Flonicamid, a pyridinecarboxamide insecticide, is widely used for its selective activity against sucking insect pests. Understanding its metabolic fate is crucial for assessing its environmental impact and ensuring food safety. This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)nicotinamide (TFNA-AM), a principal metabolite of Flonicamid. We delve into the metabolic pathways across various biological systems, present quantitative data on its formation, and offer detailed experimental protocols for its analysis. This document is intended to be a valuable resource for researchers and professionals in the fields of environmental science, toxicology, and drug development.

Introduction

Flonicamid [N-(cyanomethyl)-4-(trifluoromethyl)nicotinamide] is a systemic insecticide that effectively controls a range of pests, including aphids and whiteflies.[1][2] Its mode of action involves the inhibition of feeding behavior in target insects. The environmental and biological transformation of Flonicamid leads to the formation of several metabolites, with this compound (TFNA-AM) being one of the most significant, particularly in animal systems.[3][4][5] The formation of TFNA-AM primarily occurs through the hydrolysis of the cyanomethyl group of the parent compound.[3][5] This guide will explore the generation of TFNA-AM in detail, providing the necessary technical information for its study.

Chemical Structures:

| Compound | Chemical Structure |

| Flonicamid |

|

| This compound (TFNA-AM) |

|

Metabolic Pathways of Flonicamid to this compound

The biotransformation of Flonicamid to TFNA-AM is a key metabolic step observed across various organisms, including mammals, birds, and microorganisms. Other metabolites, such as 4-trifluoromethylnicotinic acid (TFNA) and N-(4-trifluoromethylnicotinoyl)glycine (TFNG), are also formed through further hydrolysis and conjugation reactions.[4][5][6]

Metabolism in Animals

In animals, Flonicamid is extensively metabolized, with TFNA-AM being a major metabolite.[4] Studies in rats, lactating goats, and laying hens have demonstrated that the primary metabolic route is the hydrolysis of the N-cyanomethyl group to an N-aminomethyl group, which is then further metabolized. However, the direct formation of TFNA-AM through the cleavage of the cyanomethyl group is a significant pathway.[3]

-

Rats: Following oral administration of Flonicamid in rats, TFNA-AM was identified as a major component in urine, accounting for 21-27% of the administered dose.[3]

-

Livestock (Goats and Hens): In lactating goats and laying hens, TFNA-AM was the predominant metabolite found in tissues, milk, and eggs.[3][4][5] In goats, TFNA-AM constituted 29-92% of the total radioactive residue (TRR) in various tissues and milk.[3] Similarly, in laying hens, TFNA-AM was the major residue in tissues and eggs.[3][5]

Metabolism in Plants

The metabolism of Flonicamid in plants also involves the formation of TFNA-AM, although often to a lesser extent compared to other metabolites like TFNA and TFNG.[5][7] The metabolic pathway in plants primarily involves the hydrolysis of both the cyano and amide functional groups.[5][7]

Microbial Degradation

Microorganisms play a crucial role in the environmental degradation of Flonicamid. Several bacterial strains have been identified that can transform Flonicamid. The degradation can proceed through two main pathways: a nitrile hydratase/amidase pathway or a nitrilase pathway.[1][8]

-

Nitrile Hydratase/Amidase Pathway: Some bacteria utilize a nitrile hydratase to convert the nitrile group of Flonicamid into an amide, forming N-(4-trifluoromethylnicotinoyl)glycinamide (TFNG-AM), which is then further hydrolyzed by an amidase to TFNG.[1]

-

Nitrilase Pathway: Other microbes employ a nitrilase that can directly hydrolyze the nitrile group to a carboxylic acid, or in some cases, to an amide. For instance, Alcaligenes faecalis CGMCC 17553 can convert Flonicamid to both TFNG and TFNG-AM.[8] While these pathways primarily lead to other metabolites, the formation of TFNA-AM in microbial systems is also possible through the cleavage of the N-CH2CN bond.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key metabolic transformations of Flonicamid and a general workflow for the analysis of its metabolites.

Caption: Metabolic pathway of Flonicamid.

References

- 1. mdpi.com [mdpi.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Flonicamid | C9H6F3N3O | CID 9834513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fao.org [fao.org]

- 5. apvma.gov.au [apvma.gov.au]

- 6. The metabolic pathway of flonicamid in oranges using an orthogonal approach based on high-resolution mass spectrometry and nuclear magnetic resonance - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. pubs.acs.org [pubs.acs.org]

Chemical structure and molecular weight of 4-(Trifluoromethyl)nicotinamide.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)nicotinamide (TFNA-AM), a key bioactive metabolite of the insecticide flonicamid. This document details its chemical structure, molecular weight, and physicochemical properties. It further elucidates its mechanism of action as a nicotinamidase inhibitor, impacting the chordotonal organs in insects. Detailed experimental protocols for its synthesis and analytical determination via Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are provided. Quantitative data on its biological activity are summarized to support further research and development in the fields of insecticide science and neurobiology.

Chemical Structure and Physicochemical Properties

This compound is a pyridinecarboxamide derivative with a trifluoromethyl group at the 4-position of the pyridine ring. This substitution is critical to its biological activity.

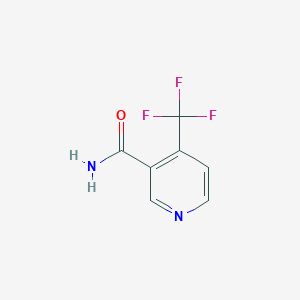

Chemical Structure:

Image Source: PubChem CID 2782643

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 4-(trifluoromethyl)pyridine-3-carboxamide | [1] |

| Synonyms | TFNA-AM, Flumetnicam | [1][2] |

| CAS Number | 158062-71-6 | [2] |

| Molecular Formula | C₇H₅F₃N₂O | [1][2] |

| Molecular Weight | 190.12 g/mol | [1][2] |

| Appearance | Off-white solid | [2] |

| Melting Point | 165-168 °C | |

| Boiling Point | 292.0 ± 40.0 °C (Predicted) | |

| InChI Key | JUIWZYBJXUPIKF-UHFFFAOYSA-N | [1] |

| SMILES | C1=CN=CC(=C1C(F)(F)F)C(=O)N | [1] |

Mechanism of Action: Targeting Insect Chordotonal Organs

This compound is the primary active metabolite of the insecticide flonicamid.[3][4] Flonicamid itself is a pro-insecticide and is metabolized in insects to TFNA-AM, which is responsible for the insecticidal activity.[3] The primary target of TFNA-AM is the enzyme nicotinamidase (Naam) , which is crucial for the NAD⁺ salvage pathway in insects.[5]

By inhibiting nicotinamidase, TFNA-AM leads to an accumulation of nicotinamide. This accumulation disrupts the function of chordotonal organs, which are sensory organs in insects responsible for hearing, balance, and proprioception.[3][6] This disruption of sensory input leads to uncoordinated movement, cessation of feeding, and eventual starvation of the insect.[3] While the downstream effects impact the function of Transient Receptor Potential Vanilloid (TRPV) channels in the chordotonal organs, TFNA-AM does not directly activate these channels but rather acts upstream in the signaling pathway.[3]

Biological Activity

This compound exhibits potent insecticidal activity, particularly against sucking insects like aphids.[2] Its efficacy is directly linked to its ability to inhibit nicotinamidase.

Table 2: In Vitro Inhibitory Activity of this compound Analog against Nicotinamidase

| Compound | Target Organism | IC₅₀ (µM) | Reference |

| 1-[4-(trifluoromethyl)-3-pyridinyl]-ethanone | Myzus persicae (Green Peach Aphid) | 4.156 | [5] |

| 1-[4-(trifluoromethyl)-3-pyridinyl]-ethanone | Drosophila melanogaster (Fruit Fly) | 2.855 | [5] |

Note: Data is for a structurally related analog, 1-[4-(trifluoromethyl)-3-pyridinyl]-ethanone, identified as a potent inhibitor of nicotinamidase.

Table 3: Acute Toxicity of the Parent Compound, Flonicamid

| Organism | Exposure Route | LC₅₀ | Reference |

| Cyprinus carpio (Common Carp) | Water | 43.17 mg/L (96 h) | [7] |

| Rat | Oral | 884 mg/kg | [8] |

| Rat | Dermal | >5000 mg/kg | [8] |

| Rat | Inhalation | >4.90 mg/L | [8] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the amidation of its corresponding carboxylic acid, 4-(trifluoromethyl)nicotinic acid. A representative multi-step synthesis workflow is outlined below.

Protocol for the Hydrolysis of 4-Trifluoromethyl-3-cyanopyridine to 4-(Trifluoromethyl)nicotinic acid:

-

To a suitable reaction vessel, add 4-trifluoromethyl-3-cyanopyridine.

-

Add an aqueous solution of sodium hydroxide or potassium hydroxide.

-

Heat the mixture to 60-100 °C and stir until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture with a strong acid, such as hydrochloric acid, to a pH of approximately 2-3 to precipitate the product.

-

Collect the solid product by filtration.

-

Wash the solid with cold water and dry under vacuum to yield 4-(trifluoromethyl)nicotinic acid.

Protocol for the Amidation of 4-(Trifluoromethyl)nicotinic acid:

-

Suspend 4-(trifluoromethyl)nicotinic acid in an inert solvent (e.g., dichloromethane or toluene).

-

Add a chlorinating agent, such as thionyl chloride or oxalyl chloride, dropwise at room temperature. A catalytic amount of DMF can be added if using oxalyl chloride.

-

Heat the mixture to reflux and stir until the conversion to the acyl chloride is complete.

-

Remove the excess chlorinating agent and solvent under reduced pressure.

-

Dissolve the resulting 4-(trifluoromethyl)nicotinoyl chloride in an appropriate solvent (e.g., THF or dioxane).

-

Cool the solution in an ice bath and slowly add an excess of aqueous ammonia or bubble ammonia gas through the solution.

-

Stir the reaction mixture at room temperature until the amidation is complete.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Analytical Methods

Sample Preparation (from vegetable matrix):

-

Homogenize the sample (e.g., cucumbers, apples).[9]

-

Extract a representative portion of the homogenate with a phosphate buffer solution (pH 7.0).[9]

-

Adjust the pH of the extract to 1.5-2.0.[9]

-

Perform a liquid-liquid extraction with ethyl acetate.[9]

-

Evaporate the organic phase to dryness under a stream of nitrogen.[9]

-

Reconstitute the residue in a solution of 0.1% formic acid in water/methanol (80/20, v/v) for analysis.[9]

LC-MS/MS Parameters:

-

LC Column: A C18 reversed-phase column is commonly used.[9]

-

Mobile Phase: A gradient elution with methanol and water, both containing 0.1% formic acid, is typical.[9]

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound.

Sample Preparation:

-

Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

NMR Acquisition Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Sequence: Standard 1D proton experiment.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: Appropriate range to cover all proton signals (e.g., 0-10 ppm).

Expected ¹H NMR Signals (in DMSO-d₆):

The spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the amide protons. The exact chemical shifts and coupling constants will provide confirmation of the structure.

Conclusion

This compound is a potent insecticidal molecule with a well-defined mechanism of action targeting the nicotinamidase in insects. This guide provides essential information for researchers working with this compound, including its chemical properties, biological activity, and detailed protocols for its synthesis and analysis. The provided data and methodologies can serve as a valuable resource for the development of novel insecticides and for further studies into the neurobiology of insects.

References

- 1. 4-Trifluoromethylnicotinamide | C7H5F3N2O | CID 2782643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Flonicamid metabolite 4-trifluoromethylnicotinamide is a chordotonal organ modulator insecticide† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Flonicamid | C9H6F3N3O | CID 9834513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. fao.org [fao.org]

- 9. Simultaneous determination of flonicamid and its metabolites in vegetables using QuEChERS and reverse-phase liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 4-(Trifluoromethyl)nicotinamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-(Trluoromethyl)nicotinamide, a key metabolite of the insecticide Flonicamid.[1][2][3] Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 4-(Trifluoromethyl)nicotinamide is presented below. While some data, such as the melting point for the related compound 4-(Trifluoromethyl)nicotinic acid, is available, specific experimental values for 4-(Trluoromethyl)nicotinamide are not consistently reported across safety data sheets.

| Property | Value | Source |

| Molecular Formula | C₇H₅F₃N₂O | [1] |

| Molecular Weight | 190.12 g/mol | [1][4] |

| Appearance | Off-White Powder/Solid | [3] |

| CAS Number | 158062-71-6 | [1][4] |

Note: Specific values for properties like melting point, boiling point, and density are not consistently available in the provided search results. The flash point and boiling point for a related compound, N-(Cyanomethyl)-4-(trifluoromethyl)nicotinamide, are listed as 199.70 °C and 406.60 °C, respectively.[5]

Toxicological Information

This compound is classified as harmful and an irritant.[1][6] The primary routes of exposure are inhalation, skin contact, and ingestion.[1] The toxicological properties of this material have not been thoroughly investigated, warranting a cautious approach.[5]

| Toxicity Endpoint | Classification | GHS Hazard Statement |

| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed |

| Acute Dermal Toxicity | Category 4 | H312: Harmful in contact with skin |

| Acute Inhalation Toxicity | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | H335: May cause respiratory irritation |

Data compiled from multiple sources.[1][6]

GHS Hazard and Precautionary Statements

The Globally Harmonized System (GHS) classification for this compound indicates several hazards requiring specific safety measures.

| GHS Classification | Pictogram | Signal Word | Hazard Statements |

| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed[1][6][7] H312: Harmful in contact with skin[1][6] H332: Harmful if inhaled[1][6] |

| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation[1][6] |

| Serious Eye Damage/Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation[1][6] |

| Specific Target Organ Toxicity (Single Exposure) | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation[6] |

Precautionary Statements:

| Category | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[6] |

| P264 | Wash hands and any exposed skin thoroughly after handling.[5][6][7] | |

| P270 | Do not eat, drink or smoke when using this product.[5][6][7] | |

| P271 | Use only outdoors or in a well-ventilated area.[6] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[6] | |

| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5] |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[6] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] | |

| P312 | Call a POISON CENTER or doctor if you feel unwell.[8] | |

| P330 | Rinse mouth.[5][6][7] | |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[6] | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[6] |

| P405 | Store locked up.[6] | |

| Disposal | P501 | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[6] |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available in the provided search results. The data presented in safety data sheets are summaries of internal or regulatory studies. For specific experimental methodologies, researchers should refer to the relevant regulatory submissions for the parent compound, Flonicamid, or conduct their own validated studies.

The analytical method for detecting this compound (TFNA-AM) and its related metabolites in plant commodities is referenced as FMC Method No. P-3561M, which utilizes liquid chromatography with tandem mass spectrometry (LC/MS/MS).[9]